molecular formula C10H8N2O2 B3051037 2,3'-Bipyridine, 1,1'-dioxide CAS No. 30651-23-1

2,3'-Bipyridine, 1,1'-dioxide

Cat. No.: B3051037
CAS No.: 30651-23-1
M. Wt: 188.18 g/mol
InChI Key: SHNLJOWODFYYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’-Bipyridine, 1,1’-dioxide is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where the nitrogen atoms are oxidized to form N-oxides. This compound is known for its unique chemical properties and its ability to act as a ligand in coordination chemistry .

Scientific Research Applications

2,3’-Bipyridine, 1,1’-dioxide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 2,3’-bipyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete oxidation .

Industrial Production Methods: Industrial production of 2,3’-Bipyridine, 1,1’-dioxide may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as manganese dioxide (MnO2) can also be employed to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Bipyridine, 1,1’-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3’-Bipyridine, 1,1’-dioxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring can donate electron pairs to metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The N-oxide functionality can also influence the electronic properties of the compound, enhancing its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNLJOWODFYYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90483585
Record name 2,3'-Bipyridine, 1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-23-1
Record name 2,3'-Bipyridine, 1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90483585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Bipyridine, 1,1'-dioxide
Reactant of Route 2
2,3'-Bipyridine, 1,1'-dioxide
Reactant of Route 3
2,3'-Bipyridine, 1,1'-dioxide
Reactant of Route 4
2,3'-Bipyridine, 1,1'-dioxide
Reactant of Route 5
Reactant of Route 5
2,3'-Bipyridine, 1,1'-dioxide
Reactant of Route 6
Reactant of Route 6
2,3'-Bipyridine, 1,1'-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.